molecular formula C13H15NO2 B8630408 ethyl 3-(1H-indol-1-yl)propanoate

ethyl 3-(1H-indol-1-yl)propanoate

Cat. No.: B8630408
M. Wt: 217.26 g/mol
InChI Key: VGFGMNSKSUCONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1H-indol-1-yl)propanoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-indol-1-ylpropanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-7,9H,2,8,10H2,1H3

InChI Key

VGFGMNSKSUCONE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.444 g, 11.1 mmol) was dissolved in anhydrous DMF (5 mL) under argon and cooled to 0° C. To it was added 1H-indole (1.00 g, 8.54 mmol) dissolved in anhydrous DMF (5 mL). The reaction was stirred for 15 min at 0° C. followed by the addition of ethyl 3-bromopropanoate (1.10 mL, 8.54 mmol). The reaction was then stirred for 3 h at 70° C. and then quenched by the addition of H2O (30 mL). The organic products were extracted with EtOAc (3×30 mL), washed with H2O (2×30 mL), brine (15 mL), dried with Na2SO4, filtered and concentrated in vacuo. The crude product was purified using automated column chromatography method 1 to yield ethyl 3-(1H-indol-1-yl)propanoate (0.759 g, 3.49 mmol). The title compound was then prepared from ethyl 3-(1H-indol-1-yl)propanoate (0.486 g, 5.52 mmol) according to General Procedure B (prep. HPLC method 1) and isolated as a white solid (0.104 g, 23%). 1H NMR (400 MHz, MeOD): δ 7.53 (d, J=7.83 Hz, 1H), 7.42 (d, J=8.1 Hz, 1H), 7.16 (m, 2H), 7.02 (t, J=7.4 Hz, 1H), 6.41 (d, J=2.8 Hz, 1H), 4.48 (t, J=6.5 Hz, 2H), 2.56 (t, J=6.6 Hz, 2H). ESI-LRMS: [M+H]+=205.1 m/z. ESI-HRMS: calc. for C11H12N2O2: [M+H]+=205.0972 m/z, found: [M+H]+=205.0971 m/z.
Name
Quantity
0.444 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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